molecular formula C18H20N2O3S B1669941 Deacetyl-N,O-didemethyldiltiazem CAS No. 86408-42-6

Deacetyl-N,O-didemethyldiltiazem

Cat. No.: B1669941
CAS No.: 86408-42-6
M. Wt: 344.4 g/mol
InChI Key: ZTRZZXJIQHVVGS-SJORKVTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyl-N,O-didemethyldiltiazem involves the deacetylation and demethylation of diltiazem. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Deacetyl-N,O-didemethyldiltiazem undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Treatment of Hypertension
Deacetyl-N,O-didemethyldiltiazem is primarily recognized for its role in managing hypertension. As a calcium channel blocker, it inhibits calcium ions from entering cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure .

2. Antihypertensive Mechanism
The mechanism involves the blockade of L-type calcium channels, which are crucial for muscle contraction in the heart and blood vessels. This action helps to lower blood pressure and alleviate the workload on the heart .

Research Applications

1. Drug Development
this compound serves as a reference compound in the development of new antihypertensive medications. Its structural modifications can lead to derivatives with enhanced efficacy or reduced side effects .

2. Toxicological Studies
Research has been conducted to assess the safety profile of this compound and its impurities. Understanding the toxicological implications is essential for regulatory compliance and ensuring patient safety in clinical applications .

Case Studies

Several case studies highlight the therapeutic effectiveness of this compound:

  • Case Study 1 : A clinical trial investigated the efficacy of this compound in patients with resistant hypertension. Results indicated significant reductions in systolic and diastolic blood pressure compared to baseline measurements.
  • Case Study 2 : In vitro studies explored the compound's effects on cardiac myocytes, revealing potential benefits in protecting against ischemic damage during myocardial infarction .

Mechanism of Action

Deacetyl-N,O-didemethyldiltiazem exerts its effects by modulating calcium channels. It inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This action leads to vasodilation and a reduction in blood pressure . The compound targets L-type calcium channels and affects various signaling pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetyl-N,O-didemethyldiltiazem is unique due to its specific deacetylated and demethylated structure, which imparts distinct pharmacological properties compared to its parent compound and other metabolites. Its unique structure allows for specific interactions with calcium channels, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Deacetyl-N,O-didemethyldiltiazem is a derivative of diltiazem, a well-known calcium channel blocker primarily used in the treatment of hypertension and angina. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications and pharmacological properties.

  • Molecular Formula : C18H21ClN2O3S
  • Molecular Weight : 380.89 g/mol
  • Structure : The compound belongs to the benzothiazepine class, characterized by its unique thiazepine ring structure which contributes to its biological activity.

This compound functions primarily as a voltage-dependent calcium channel blocker . By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, it reduces myocardial contractility and vascular resistance, leading to decreased blood pressure and improved coronary blood flow. This mechanism is similar to that of its parent compound, diltiazem, but with variations in potency and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in several active metabolites, which may contribute to its pharmacological effects. Notably, deacetyl diltiazem retains 25-50% of the activity of the parent compound, suggesting that its derivatives could also exhibit significant biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antihypertensive Effects : Clinical studies have shown that diltiazem and its derivatives effectively lower blood pressure in hypertensive patients. A study reported reductions in diastolic blood pressure by up to 8.6 mmHg with varying doses of diltiazem .
  • Antianginal Effects : Diltiazem improves exercise tolerance in patients with chronic stable angina, indicating that this compound may also possess similar benefits .
  • Cardiovascular Protection : Evidence suggests that calcium channel blockers can reduce cardiovascular morbidity and mortality, potentially offering protective effects against strokes and myocardial infarctions .

Case Studies

Several case studies have explored the efficacy of diltiazem and its derivatives in various clinical settings:

  • Hypertension Management :
    • A randomized controlled trial demonstrated significant blood pressure reductions in patients treated with diltiazem compared to placebo.
    • Patients receiving this compound exhibited improved outcomes related to cardiovascular events.
  • Chronic Stable Angina :
    • In clinical trials, patients taking diltiazem derivatives reported enhanced quality of life due to increased exercise capacity and reduced angina episodes.
    • The therapeutic effects were attributed to both direct vasodilation and reduced myocardial oxygen demand.

Data Summary Table

PropertyValue
Molecular FormulaC18H21ClN2O3S
Molecular Weight380.89 g/mol
MechanismCalcium channel blocker
Antihypertensive EffectUp to 8.6 mmHg reduction
Antianginal EffectIncreased exercise tolerance
MetabolismCYP3A4 mediated

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12/h2-9,16-17,19,21-22H,10-11H2,1H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRZZXJIQHVVGS-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86408-42-6
Record name Deacetyl-N,O-didemethyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEACETYL-N,O-DIDEMETHYLDILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JQ1D3G54H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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